molecular formula C16H17N3O6 B3047247 Pyriminobac CAS No. 136191-56-5

Pyriminobac

Cat. No. B3047247
CAS RN: 136191-56-5
M. Wt: 347.32 g/mol
InChI Key: DEIKMOQTJBGGAX-UHFFFAOYSA-N
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Description

Pyriminobac is a pyrimidine benzoic acid esters herbicide . It has a high potential as a weedicide . The chemical name of this compound is 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[(1Ξ)-N-methoxyethanimidoyl]benzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C16H17N3O6 . The average mass is 361.349 Da and the monoisotopic mass is 361.127380 Da .


Chemical Reactions Analysis

The environmental behaviors of this compound have been studied . The adsorption-desorption, degradation, and leaching behaviors of this compound in agricultural soils were investigated . The degradation of this compound reflected first-order kinetics, where its half-life ranged between 37.46 and 66.00 days, depending on the environmental conditions .

Scientific Research Applications

Control Effects on Barnyard grass and Safety on Rice Pyriminobac-methyl, a herbicide, has been studied for its control effects on barnyard grass and its safety when used in rice cultivation. Jin Chun-lan (2010) discovered that this compound-methyl could effectively control different growth stages of barnyard grass without harming rice at certain concentrations (Jin Chun-lan, 2010).

Predicting Pesticide Behavior in Paddy Fields K. Inao et al. (2009) developed an improved simulation model, PADDY, for predicting the behavior of pesticides like this compound-methyl in paddy fields. The model incorporated factors like photoisomerization and metabolic pathways, enhancing the understanding of this compound-methyl’s environmental impact under paddy conditions (Inao et al., 2009).

Environmental Behaviors in Agricultural Soils The environmental behaviors of this compound-methyl, particularly its adsorption-desorption, degradation, and leaching in agricultural soils, were extensively studied by Wenwen Zhou et al. (2021). Their research provides valuable insights into the herbicide's environmental impact, including its potential threat to groundwater quality (Zhou et al., 2021).

Determination in Rice A study by Meiling Qin et al. (2017) focused on the development of a method for determining this compound-methyl residues in rice. This method, involving liquid chromatography-tandem mass spectrometry, is essential for ensuring food safety and monitoring herbicide levels in agricultural produce (Qin et al., 2017).

Herbicide Discharge in Paddy Fields Research by M. Sudo et al. (2018) investigated the discharge of herbicides like this compound-methyl from paddy fields into drainage systems. The study highlights the environmental implications of herbicide use in agriculture, particularly in terms of water management and contamination prevention (Sudo et al., 2018).

Future Directions

The environmental behaviors of Pyriminobac are still not well understood . Therefore, future research may focus on understanding its environmental behaviors, especially its impact on groundwater systems .

properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-9(19-24-4)10-6-5-7-11(14(10)15(20)21)25-16-17-12(22-2)8-13(18-16)23-3/h5-8H,1-4H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIKMOQTJBGGAX-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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